molecular formula C7H5ClFNO4S B1367073 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid CAS No. 4793-22-0

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

Cat. No. B1367073
CAS RN: 4793-22-0
M. Wt: 253.64 g/mol
InChI Key: FDPTZONHYRXKLK-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid, also known as 5-(aminosulfonyl)-2-chloro-4-fluorobenzoic acid, is an aryl fluorinated building block employed in organic synthesis . It has a molecular weight of 253.64 .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is C7H5ClFNO4S . The InChI code is 1S/C7H5ClFNO4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 253.64 . The storage temperature, physical form, and shipping temperature are not specified in the search results .

Scientific Research Applications

Use as a Building Block in Organic Synthesis

  • Field : Organic Chemistry
  • Application : 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is used as an aryl fluorinated building block in organic synthesis .

Synthesis of 2-furfurylamino-4-chloro-5-sulfamoylbenzoic acid

  • Field : Medicinal Chemistry
  • Application : The compound 2-furfurylamino-4-chloro-5-sulfamoylbenzoic acid (also known as furocemide) is used as an effective saluretic .
  • Method : This compound was first synthesized by condensing 2,4-dichloro- or 2-fluoro-4-chloro-5-sulfamoylbenzoic acid with furfurylamine .
  • Results : The synthesis of this compound provides an effective saluretic, which could have potential applications in the treatment of conditions such as hypertension or edema .

Safety And Hazards

The safety data sheet advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Relevant Papers The relevant papers for this compound are not specified in the search results .

properties

IUPAC Name

4-chloro-2-fluoro-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPTZONHYRXKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499224
Record name 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

CAS RN

4793-22-0
Record name 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-chloro-2-fluoro-benzotrichloride (III) obtained in step (A) is chlorosulfonylated by treatment with sulfuric chlorohydrin in the presence of sulfuric acid and the resulting product is ammonolyzed by treatment with ammonium hydroxide to give 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid (IV);
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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